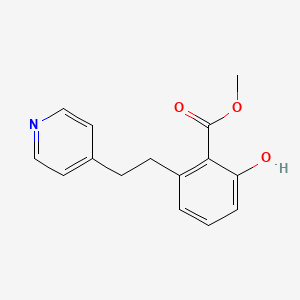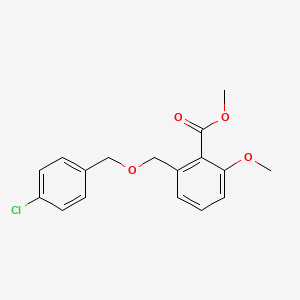![molecular formula C16H15BrO3 B6339545 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester CAS No. 1171923-98-0](/img/structure/B6339545.png)
2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester is an organic compound that features a brominated phenyl group and a hydroxybenzoic acid ester
作用机制
Target of Action
Boronic esters, a class of compounds to which our compound belongs, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound likely interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron group from the compound . The process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s worth noting that the stability of boronic esters in water is marginal, and their rate of hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The protodeboronation process and subsequent matteson–ch2–homologation allow for formal anti-markovnikov alkene hydromethylation . This transformation has been applied to various compounds, indicating its potential utility in organic synthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of boronic esters, which could impact the compound’s stability and efficacy, is considerably accelerated at physiological pH . Additionally, the Suzuki–Miyaura coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester typically involves the following steps:
Bromination: The starting material, phenyl ethyl benzene, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Hydroxylation: The brominated intermediate is then hydroxylated to introduce the hydroxy group at the 6-position of the benzoic acid moiety.
Esterification: Finally, the hydroxylated intermediate is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 2-[2-(4-Chloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester
- 2-[2-(4-Fluoro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester
- 2-[2-(4-Methyl-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester
Uniqueness
2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
属性
IUPAC Name |
methyl 2-[2-(4-bromophenyl)ethyl]-6-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,18H,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNYZIQTZGRROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester](/img/structure/B6339465.png)

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339488.png)

![Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate](/img/structure/B6339513.png)
![3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339514.png)

![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)
![2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester](/img/structure/B6339523.png)
![ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate](/img/structure/B6339534.png)

![2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339554.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339561.png)

